Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate

Description

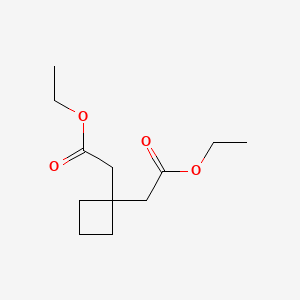

Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate is a cyclobutane-based diester compound characterized by two ethyl acetate groups symmetrically attached to a cyclobutane ring. Its structure features a strained four-membered hydrocarbon core, which influences its reactivity and physical properties. This compound is synthesized via Method A using ethyl chloroacetate as a key reactant, yielding an 80% product with a melting point of 131–132°C . It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and heterocyclic compounds (e.g., triazole derivatives) .

Properties

IUPAC Name |

ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-10(13)8-12(6-5-7-12)9-11(14)16-4-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAAFUHPVJVWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC1)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501523 | |

| Record name | Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51008-00-5 | |

| Record name | Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The cyclobutane diacid is suspended in anhydrous ethanol, and the catalyst is added dropwise at 0–5°C to minimize side reactions. The mixture is refluxed for 12–24 hours, with water removal via Dean-Stark apparatus to drive the equilibrium toward ester formation. Yields typically range from 60–75%, depending on the purity of the diacid starting material. Side products include monoester derivatives and cyclobutane ring-opening byproducts, which are minimized by strict temperature control.

Ring-Closing via [2+2] Cycloaddition

Photochemical [2+2] cycloaddition offers a stereocontrolled route to the cyclobutane core. Ethyl vinyl acetate is irradiated with UV light (λ = 254 nm) in the presence of a photosensitizer, such as acetone or benzophenone, to induce dimerization. The reaction forms a cyclobutane ring with two ester groups at the 1,1-positions.

Key Parameters and Challenges

-

Substrate Concentration : Dilute solutions (0.1–0.5 M) reduce unwanted oligomerization.

-

Stereoselectivity : The reaction produces a mixture of cis and trans diastereomers, requiring chromatographic separation.

-

Yield : 40–55% after purification, with scalability limited by UV penetration depth in large-scale setups.

Ring Expansion from Cyclopropane Precursors

A multi-step approach converts cyclopropane intermediates into cyclobutane derivatives. As demonstrated in a Royal Society of Chemistry protocol, diethyl 2-allylmalonate undergoes iodination with NaH and iodine in tetrahydrofuran (THF), followed by potassium tert-butoxide-mediated ring expansion to form the cyclobutane framework.

Stepwise Synthesis

-

Iodination : Diethyl 2-allylmalonate reacts with NaH and iodine at -5°C to form diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (66% yield).

-

Ring Expansion : Treatment with potassium tert-butoxide at -40°C induces a base-mediated ring expansion, yielding diethyl 2-methylenecyclopropane-1,1-dicarboxylate (30% yield).

-

Hydrogenation and Acetylation : The cyclopropane derivative is hydrogenated over Pd/C and acetylated with acetic anhydride to yield the final product.

Hypervalent Iodine-Mediated Contraction

Recent advances utilize hypervalent iodine reagents for contractive synthesis. A cyclopentane-1,2-dione derivative is treated with Koser’s reagent (hydroxy(tosyloxy)iodobenzene) in aqueous phosphate buffer (pH 8), inducing a 1,2-carbon shift to form the cyclobutane ring.

Advantages and Limitations

-

Atom Economy : This method avoids protecting groups, achieving 57% yield in preuisolactone A synthesis.

-

Substrate Specificity : Limited to diketone precursors, restricting broader applicability.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Scalability | Stereocontrol |

|---|---|---|---|---|---|

| Direct Esterification | Cyclobutane diacid | H₂SO₄, ethanol | 60–75 | High | Low |

| [2+2] Cycloaddition | Ethyl vinyl acetate | UV light, acetone | 40–55 | Moderate | Moderate |

| Ring Expansion | Diethyl 2-allylmalonate | NaH, I₂, KOtBu | 30 | Low | High |

| Hypervalent Iodine | Cyclopentane-1,2-dione | Koser’s reagent | 57 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate can undergo various chemical reactions, including:

Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Cyclobutane-1,1-dicarboxylic acid.

Reduction: Cyclobutane-1,1-dimethanol.

Substitution: Cyclobutane derivatives with substituted ester groups.

Scientific Research Applications

Synthetic Chemistry

1.1. Synthesis of Complex Molecules

Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate serves as a versatile building block in organic synthesis. Its cyclobutane ring provides a unique platform for further functionalization. For example, it has been used in the synthesis of cyclobutane-containing amino acid derivatives through H-bond controlled reactions, facilitating anti-aza-Michael additions that yield diastereoselective products .

1.2. Mechanistic Studies

Research has demonstrated that the compound exhibits significant kinetic barriers in reactions involving cyclobutadiene intermediates due to steric strain and anti-aromaticity. This makes it an ideal candidate for studying reaction mechanisms and developing new synthetic pathways . The compound's reactivity profile has been characterized using computational methods, revealing insights into its potential as a substrate for nucleophilic substitutions .

Biological Activities

2.1. Antimicrobial Properties

There is emerging evidence suggesting that derivatives of this compound exhibit antimicrobial activity. Compounds derived from this structure have been tested against various bacterial strains, showing promising results in inhibiting growth . This highlights its potential application in medicinal chemistry for developing new antibacterial agents.

2.2. Drug Development

The structural features of this compound allow for modifications that can enhance biological activity or selectivity towards specific targets. This adaptability makes it a valuable scaffold in drug design processes aimed at addressing resistant bacterial strains or developing novel therapeutic agents .

Material Science Applications

3.1. Polymer Chemistry

this compound has been explored in polymer chemistry as a monomer for synthesizing new polymeric materials with tailored properties. Its incorporation into polymer matrices can impart unique mechanical and thermal characteristics due to the rigidity of the cyclobutane ring .

3.2. Functional Materials

The compound's ability to undergo various chemical transformations makes it suitable for creating functional materials with specific properties such as enhanced thermal stability or improved mechanical strength . Research is ongoing to explore its potential in coatings and composite materials.

Case Studies

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(cyclobutane-1,1-diyl)diacetate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a precursor that undergoes chemical transformations to form desired products. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Derivatives

Diethyl cyclobutane-1,1-dicarboxylate (CAS 3779-29-1)

- Structure : Simpler cyclobutane core with two ester groups directly attached.

- Synthesis : Derived from cyclobutane-1,1-dicarboxylic acid via esterification.

- Comparison : Lacks the acetamide or triazole substituents found in the target compound, leading to lower molecular complexity. While specific melting points are unavailable, its simpler structure likely results in a lower melting point compared to the target compound .

2,2'-(Cyclobutane-1,1-diyl)diacetic acid

Cyclopropane and Aliphatic Chain Analogs

Dimethyl 2,2'-(cyclopropane-1,1-diyl)diacetate

- Structure : Cyclopropane core with methyl ester groups.

- Synthesis : Prepared via nucleophilic substitution using KCN and 1,1-bis(iodomethyl)cyclopropane .

- Comparison: The smaller cyclopropane ring introduces greater ring strain, enhancing reactivity.

Diethyl 2,2'-(hexane-1,6-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl)diacetate (Compound 2b)

Heterocyclic and Aromatic Derivatives

Diethyl 2,2′-((1′H-1,3′-bipyrrole-2,2′-dicarbonyl)bis(3-methoxy-4,1-phenylene))bis(1H-1,2,3-triazole-4,1-diyl)diacetate (Compound 17)

- Structure : Bipyrrole and triazole units with ester groups.

- Synthesis : Click chemistry approach using azide-alkyne cycloaddition.

- Application: Investigated as a marinopyrrole derivative for inhibiting Mcl-1 protein in cancer therapy .

Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)-diacetate (Compound 3b)

- Structure : Imidazolidine core with aromatic substituents.

- Application: UVB filter with SPF 3.07 ± 0.04; notable for high photostability and solubility in cosmetic formulations .

Key Findings and Trends

- Structural Impact on Melting Points : Cyclic cores (e.g., cyclobutane) and hydrogen-bonding groups (e.g., triazoles) elevate melting points compared to aliphatic analogs.

- Synthetic Flexibility : Click chemistry and nucleophilic substitution are prevalent for complex heterocycles, while esterification is standard for simpler derivatives.

- Functional Diversity : Cyclobutane diesters are foundational in drug development, whereas aromatic/heterocyclic variants target niche applications like UV protection .

Biological Activity

Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a cyclobutane ring connected to two acetate groups. The synthesis typically involves the reaction of cyclobutane derivatives with acetic anhydride or ethyl acetate under specific conditions. The general reaction scheme can be represented as follows:

This process can yield varying purity levels depending on the reaction conditions and purification methods employed.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential therapeutic applications. Key areas of investigation include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that compounds with similar structures possess notable efficacy against Gram-positive and Gram-negative bacteria .

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals. In vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method demonstrated that this compound can effectively reduce oxidative stress markers .

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level:

- Interaction with Enzymes : The compound is believed to interact with specific enzymes and proteins through hydrogen bonding and hydrophobic interactions facilitated by its cyclobutane structure. This interaction may alter enzyme activity and influence metabolic pathways .

- Cell Membrane Penetration : Its lipophilic nature allows for efficient penetration through cell membranes, enhancing its bioavailability and therapeutic potential .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Antimicrobial Screening : A study conducted on various synthesized derivatives showed that this compound exhibited moderate to high antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 50 to 100 µg/mL .

- Antioxidant Efficacy : In a controlled experiment assessing antioxidant capacity using DPPH radical scavenging assays, this compound demonstrated an IC50 value of approximately 75 µg/mL, indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | - |

| Antimicrobial | Escherichia coli | 100 | - |

| Antioxidant | DPPH Radical Scavenging | - | 75 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, cyclobutane-1,1-diol derivatives react with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux. Optimization includes adjusting stoichiometric ratios (e.g., 2:1 molar ratio of ethyl bromoacetate to diol), solvent selection (polar aprotic solvents enhance reactivity), and purification via recrystallization using ethyl acetate/petroleum ether mixtures to achieve >75% yields . Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via melting point analysis or HPLC is critical.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies protons on the cyclobutane ring (δ ~0.78 ppm) and acetate groups (δ ~4.1–4.3 ppm for ethoxy CH₂; δ ~1.2–1.4 ppm for CH₃). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) and cyclobutane carbons (δ ~20–30 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+Na⁺] with <2 ppm error).

- X-ray Crystallography : Resolves cyclobutane ring strain and spatial arrangement of substituents. SHELXL refinement (R₁ < 0.05) ensures accuracy .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal motion, twinning) be resolved for cyclobutane-containing compounds like this compound?

- Methodological Answer :

- Software Tools : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) to handle high thermal motion in cyclobutane rings. Apply TWIN/BASF commands to address twinning .

- Validation Metrics : Check residual electron density maps (<0.5 eÅ⁻³) and R-factors (R₁ < 0.06 for high-resolution data). Compare bond lengths/angles with DFT-optimized models to identify strain-induced distortions .

- Case Study : In a related diethyl diacetate derivative, hydrogen bonding (C–H···O) stabilized the crystal lattice, reducing disorder. Similar strategies apply to cyclobutane analogs .

Q. What experimental approaches are effective in evaluating the biological activity of this compound, particularly against antimicrobial-resistant pathogens?

- Methodological Answer :

- In Vitro Assays :

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with serial dilutions (0.5–128 µg/mL) .

- Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours.

- Synergy Testing : Combine with β-lactam antibiotics (e.g., ampicillin) to evaluate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

Q. How can researchers assess the therapeutic potential of this compound in thrombosis models while minimizing bleeding risks?

- Methodological Answer :

- In Vitro Testing : Platelet aggregation assays using ADP/collagen as agonists. Measure inhibition at IC₅₀ values (e.g., 10–50 µM) .

- In Vivo Models :

- Murine Thrombosis : Induce venous thrombosis via FeCl₃ injury. Administer compound (10–50 mg/kg IV) and measure thrombus weight reduction.

- Bleeding Risk : Compare tail-bleeding times between treated and control groups. A lack of prolonged bleeding at therapeutic doses indicates safety .

- Nano-Scale Assembly : Utilize dynamic light scattering (DLS) to confirm self-assembly into nanoparticles (~100 nm diameter), enhancing bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting results in synthetic yields or biological activity data for this compound derivatives?

- Methodological Answer :

- Synthetic Yields : Replicate reactions under inert atmosphere (N₂/Ar) to exclude moisture/oxygen interference. Compare purification methods (e.g., column chromatography vs. recrystallization) .

- Biological Variability : Standardize microbial strains (CLSI guidelines) and cell passage numbers. Use positive controls (e.g., ciprofloxacin) to validate assay conditions .

- Statistical Tools : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences (p < 0.05) across experimental batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.